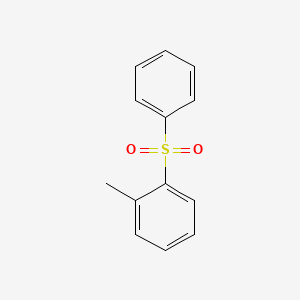
Benzene, 1-methyl-2-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methyl-2-(phenylsulfonyl)-: is an organic compound with the molecular formula C14H14O2S 2-Methylbenzyl phenyl sulfone . This compound is characterized by a benzene ring substituted with a methyl group and a phenylsulfonyl group. It is a solid at room temperature with a melting point of 81-83°C .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Desulfitative Functionalization: This method involves the functionalization of sulfones using metal and photocatalytic approaches.
Industrial Production Methods: The industrial production of Benzene, 1-methyl-2-(phenylsulfonyl)- typically involves the use of sulfonation reactions, where benzene is treated with sulfur trioxide or oleum to produce benzene sulfonic acid, which is then further reacted to introduce the methyl and phenylsulfonyl groups .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-methyl-2-(phenylsulfonyl)- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry:
- Used in the synthesis of nitrile derivatives .
- Acts as a precursor in various organic synthesis reactions.
Biology:
- Investigated for its potential biological activities due to its sulfone group.
Medicine:
- Explored for its potential use in pharmaceuticals, particularly in the development of drugs with sulfone moieties.
Industry:
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-2-(phenylsulfonyl)- involves its ability to participate in electrophilic aromatic substitution reactions. The sulfone group is electron-withdrawing, making the benzene ring more susceptible to attack by electrophiles. This leads to the formation of a positively charged benzenonium intermediate, which then undergoes deprotonation to yield the substituted benzene product .
Comparison with Similar Compounds
Benzene, 1-methyl-4-(phenylsulfonyl)-: Similar structure but with the phenylsulfonyl group at the para position.
Phenyl p-tolyl sulfone: Another sulfone derivative with a similar structure.
Uniqueness:
- The ortho position of the phenylsulfonyl group in Benzene, 1-methyl-2-(phenylsulfonyl)- makes it unique compared to its para-substituted counterparts. This positional difference can lead to variations in reactivity and physical properties .
Properties
CAS No. |
26446-74-2 |
|---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-methylbenzene |
InChI |
InChI=1S/C13H12O2S/c1-11-7-5-6-10-13(11)16(14,15)12-8-3-2-4-9-12/h2-10H,1H3 |
InChI Key |
UJHQTIAOYSYPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


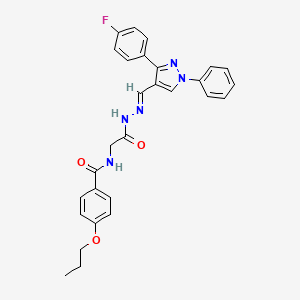
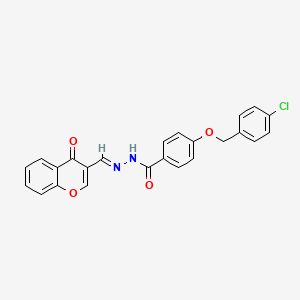
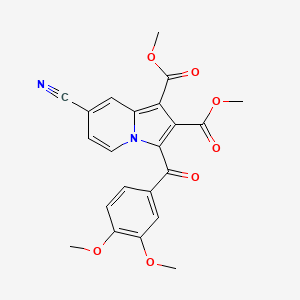
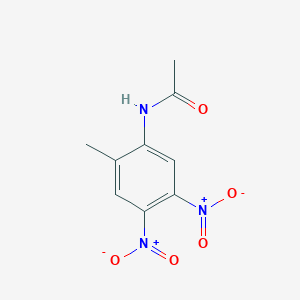

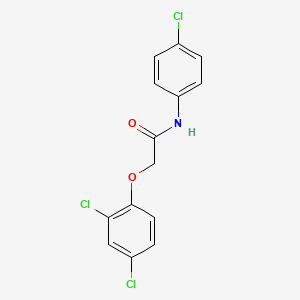
![1,5-Diazabicyclo[4.4.0]dec-5-en-10-one](/img/structure/B15076195.png)
![Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-](/img/structure/B15076203.png)
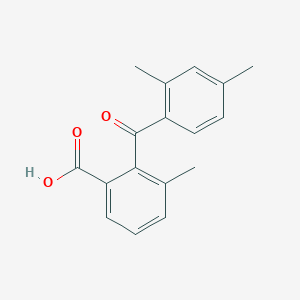
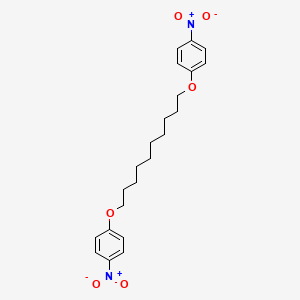
![Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B15076213.png)
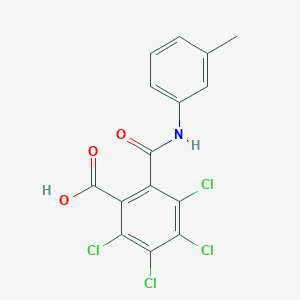
![Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)

